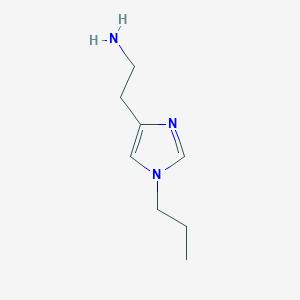

2-(1-Propyl-1H-imidazol-4-yl)ethanamine

Description

Systematic Nomenclature and IUPAC Conventions

The systematic nomenclature of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The official International Union of Pure and Applied Chemistry name for this compound is 2-(1-propylimidazol-4-yl)ethanamine, which accurately describes the structural arrangement of the molecule. The Chemical Abstracts Service registry number assigned to this compound is 790707-11-8, providing a unique identifier for chemical databases and regulatory purposes.

Alternative systematic names encountered in the literature include 2-(1-propyl-1H-imidazol-4-yl)ethan-1-amine and 2-(1-propylimidazol-4-yl)ethanamine, reflecting minor variations in nomenclature conventions. The compound is also referenced in chemical databases under various synonyms such as SCHEMBL1887218, indicating its presence in multiple chemical structure databases. The nomenclature clearly indicates the presence of an imidazole ring system with a propyl group attached to the nitrogen atom at position 1, and an ethanamine side chain connected to carbon atom 4 of the imidazole ring.

The structural designation follows the standard numbering system for imidazole rings, where the nitrogen atoms are located at positions 1 and 3, with the propyl substitution occurring at the nitrogen in position 1. This systematic approach to nomenclature ensures precise identification of the compound's structural features and facilitates accurate communication within the scientific community. The ethanamine portion of the molecule is designated by the presence of a two-carbon chain terminating in an amino group, attached directly to the imidazole ring at the 4-position.

Properties

IUPAC Name |

2-(1-propylimidazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-2-5-11-6-8(3-4-9)10-7-11/h6-7H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYTHNTKHAXQGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(N=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666286 | |

| Record name | 2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790707-11-8 | |

| Record name | 2-(1-Propyl-1H-imidazol-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a five-membered imidazole ring with a propyl group and an ethanamine moiety. Its molecular formula is , and it possesses a CAS number of 790707-11-8.

Synthesis Methods:

- Classical Synthesis : The compound can be synthesized via reductive amination of 1-propyl-1H-imidazole-4-carboxaldehyde with ethanamine.

- Industrial Production : Typically involves multi-step synthesis starting from propylamine and imidazole derivatives under controlled conditions to ensure high yield and purity.

Biological Activities

2-(1-Propyl-1H-imidazol-4-yl)ethanamine exhibits several biological activities that make it a candidate for various therapeutic applications:

Antibacterial and Antifungal Properties

Research indicates that this compound may possess antibacterial and antifungal properties, making it a potential agent for treating infections caused by resistant strains of bacteria and fungi.

Enzyme Inhibition

The compound has been studied as an enzyme inhibitor, particularly concerning indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression during cancer and chronic infections. Structural modifications of imidazole derivatives have shown enhanced binding affinities to IDO, suggesting that 2-(1-propyl-1H-imidazol-4-yl)ethanamine could be explored for similar applications .

Neurological Applications

Imidazole compounds have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Specifically, they may inhibit the production of amyloid-beta peptides associated with the pathology of Alzheimer's .

Therapeutic Applications

| Application Area | Description |

|---|---|

| Antimicrobial Therapy | Potential use against bacterial and fungal infections. |

| Cancer Treatment | IDO inhibition could enhance immune response against tumors. |

| Neurological Disorders | Possible treatment for Alzheimer's disease and other neurodegenerative conditions through amyloid inhibition. |

Case Study 1: IDO Inhibition

A systematic study on phenyl-imidazole derivatives demonstrated that structural modifications can significantly enhance the potency of IDO inhibitors. The findings suggest that similar modifications to 2-(1-propyl-1H-imidazol-4-yl)ethanamine could yield potent inhibitors for therapeutic use against cancer .

Case Study 2: Antimicrobial Efficacy

In vitro studies have shown that imidazole derivatives exhibit varying levels of antimicrobial activity. The specific interactions of 2-(1-propyl-1H-imidazol-4-yl)ethanamine with microbial enzymes are currently under investigation to elucidate its mechanism of action.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or enzyme active sites, while the ethanamine group can interact with amino acid residues in proteins. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Structural Analogues of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine

The following table summarizes key structural and functional differences between 2-(1-Propyl-1H-imidazol-4-yl)ethanamine and related compounds:

Key Differences and Implications

NBOMe compounds (e.g., 25I-NBOMe) feature halogenated aromatic rings linked to ethanamine, conferring high serotonin receptor affinity. The absence of such substituents in the target compound suggests divergent receptor interactions .

Pharmacological Targets :

- Benzimidazole-ethanamine hybrids (e.g., ) exhibit dual P-gp inhibition and cytotoxic effects, likely due to their bulky thioxanthonic scaffold. The simpler imidazole-ethanamine structure of the target compound may lack such multifunctionality .

- Isotonitazene ’s benzimidazole core with a nitro group and isopropoxybenzyl chain enables potent opioid activity, a mechanism unlikely in the target compound due to structural dissimilarity .

Toxicity and Potency: NBOMe derivatives are notorious for extreme toxicity (e.g., seizures, fatalities) at low doses, attributed to their high receptor affinity. The target compound’s safety profile remains uncharacterized but is likely distinct due to its simpler structure .

Biological Activity

2-(1-Propyl-1H-imidazol-4-yl)ethanamine, also known as a derivative of imidazole, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to other imidazole derivatives that have been studied for various therapeutic applications, including anticancer and antimicrobial properties.

The chemical formula for 2-(1-Propyl-1H-imidazol-4-yl)ethanamine is , with a molecular weight of approximately 176.22 g/mol. The imidazole ring structure contributes to its biological activity by allowing interactions with various biomolecules.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with 2-(1-Propyl-1H-imidazol-4-yl)ethanamine:

Antitumor Activity

Research indicates that imidazole derivatives can exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds structurally similar to 2-(1-Propyl-1H-imidazol-4-yl)ethanamine have shown promising results in inhibiting the growth of melanoma and prostate cancer cells, with IC50 values often below 10 µM .

Table 1: Antitumor Activity of Imidazole Derivatives

In vitro studies suggest that these compounds can induce apoptosis in cancer cells by modulating the expression of key proteins involved in apoptotic pathways, such as increasing Bax and decreasing Bcl-2 levels .

Antimicrobial Activity

Imidazole derivatives have also been reported to possess antimicrobial properties. Although specific data on 2-(1-Propyl-1H-imidazol-4-yl)ethanamine is limited, related compounds have demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting potential applications in treating infections .

The mechanisms through which 2-(1-Propyl-1H-imidazol-4-yl)ethanamine exerts its biological effects include:

Enzyme Interaction : The compound may interact with specific enzymes or receptors, altering their activity and influencing metabolic pathways. This interaction often involves hydrogen bonding and hydrophobic interactions typical of imidazole-containing compounds.

Signal Transduction Modulation : By affecting cell signaling pathways, this compound can lead to changes in gene expression profiles that are critical for cellular responses to stress and apoptosis .

Case Studies

Several studies have investigated the effects of imidazole derivatives on cancer cells:

- Study on HeLa Cells : A study demonstrated that treatment with an imidazole derivative resulted in a significant increase in apoptosis rates compared to conventional chemotherapeutics like 5-FU .

- Prostate Cancer Research : Another study evaluated a series of imidazole analogs against prostate cancer cell lines, revealing that structural modifications significantly impacted their antiproliferative efficacy .

Preparation Methods

Synthetic Strategy Overview

The synthesis of 2-(1-Propyl-1H-imidazol-4-yl)ethanamine generally follows a three-stage approach:

- Imidazole ring formation

- N-1 position alkylation with a propyl group

- Introduction of the ethanamine side chain at the 4-position

Each step requires careful selection of reagents and reaction conditions to achieve the desired substitution pattern and maintain the integrity of the imidazole core.

Imidazole Ring Formation

The imidazole ring is typically constructed via condensation reactions involving aldehydes, α-bromo ketones, or related precursors with ammonia or primary amines. A common method involves the reaction of α-bromo-ketones with formamide or amines to form the imidazole nucleus through cyclization.

For example, synthesis protocols adapted from literature describe the formation of imidazole rings by reacting α-bromo-ketones with formamide, yielding substituted imidazoles in moderate to good yields.

This approach allows for the introduction of functional groups at various positions on the ring, which can be further manipulated in subsequent steps.

Alkylation of the Imidazole Nitrogen (N-1 Position)

The selective alkylation of the N-1 nitrogen atom of the imidazole ring is a critical step to introduce the propyl substituent.

Method: Deprotonation of the imidazole nitrogen using a strong base such as sodium hydride, followed by reaction with a propyl alkyl halide (e.g., propyl bromide or iodide).

Outcome: This nucleophilic substitution leads to the formation of the N-1 propylated imidazole derivative.

This strategy has been demonstrated in related imidazole derivatives where N-1 alkylation significantly alters biological activity.

Introduction of the Ethanamine Side Chain

The ethanamine side chain at the 4-position of the imidazole ring can be introduced via nucleophilic substitution or reductive amination methods.

One approach involves the substitution of a suitable leaving group (e.g., halogen) at the 4-position with an aminoethyl nucleophile.

Alternatively, formylation at the 4-position followed by reductive amination can afford the ethanamine substituent.

Literature reports describe the synthesis of methylamine derivatives from aldehyde intermediates by reductive amination, which can be adapted to ethanamine side chains.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Product Feature |

|---|---|---|---|

| 1 | Imidazole ring formation | α-Bromo-ketone + formamide, reflux | 4-substituted imidazole core |

| 2 | N-1 Alkylation | NaH, propyl bromide, aprotic solvent (e.g., THF) | N-1 propylated imidazole |

| 3 | Side chain introduction | Nucleophilic substitution or reductive amination | 2-(1-Propyl-1H-imidazol-4-yl)ethanamine |

Data Table: Summary of Key Synthetic Steps and Conditions

| Synthetic Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Imidazole ring formation | α-Bromo-ketone + formamide, reflux | 40-60 | Moderate yield, dependent on substrate |

| N-1 Alkylation | NaH, propyl bromide, THF, 0°C to RT | 70-85 | High regioselectivity for N-1 position |

| Side chain introduction | Nucleophilic substitution or reductive amination | 60-80 | Reductive amination preferred for purity |

Q & A

Q. What are the established synthetic routes for 2-(1-Propyl-1H-imidazol-4-yl)ethanamine, and how are key intermediates characterized?

Synthesis typically involves alkylation of imidazole precursors or coupling reactions. For example, propyl groups can be introduced via nucleophilic substitution at the imidazole nitrogen. Key intermediates are characterized using 1H/13C NMR to confirm regioselectivity and mass spectrometry (MS) to verify molecular weight . For crystalline intermediates, single-crystal X-ray diffraction (employing SHELXL for refinement ) provides unambiguous structural confirmation.

Q. Which spectroscopic and crystallographic techniques are most effective in confirming the molecular structure and purity of this compound?

- NMR spectroscopy : Proton environments (e.g., imidazole ring protons at δ 7.2–7.8 ppm) and alkyl chain integration ratios validate connectivity.

- X-ray crystallography : ORTEP-III graphical interfaces aid in visualizing molecular geometry, while hydrogen-bonding patterns (analyzed via graph set theory ) confirm supramolecular packing.

- HPLC-MS : Ensures purity (>95%) and detects trace impurities.

Q. What known biological activities have been reported for structurally similar imidazole-ethanamine derivatives?

Analogous compounds exhibit antimicrobial , antifungal , and anti-inflammatory properties. For instance, 3-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-ones show anti-leishmanial activity , while aliphatic imidazole derivatives interact with cellular membranes . These studies suggest potential bioactivity for 2-(1-Propyl-1H-imidazol-4-yl)ethanamine, warranting targeted assays.

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound's receptor binding affinities across different assay systems?

Contradictions often arise from differences in assay conditions (e.g., pH, ionic strength) or protonation states of the imidazole ring (pKa ~6.9). Strategies include:

- Orthogonal assays : Compare radioligand binding, surface plasmon resonance (SPR), and cellular response profiles.

- Computational docking : Predict binding modes under varying protonation states using tools like AutoDock Vina .

- Control experiments : Use structurally rigid analogs to isolate conformational effects .

Q. What experimental strategies optimize crystallization of this compound given its conformational flexibility?

- Solvent engineering : Screen polar aprotic solvents (e.g., DMF, DMSO) to stabilize zwitterionic forms.

- Co-crystallization agents : Add small molecules (e.g., carboxylic acids) to template hydrogen-bonded networks .

- Temperature gradients : Slow cooling (0.1°C/min) promotes ordered crystal growth, monitored via differential scanning calorimetry (DSC) .

Q. How does the protonation state of the imidazole ring influence supramolecular assembly in solid-state structures?

The imidazole ring’s tautomeric equilibrium (N1-H vs. N3-H) dictates hydrogen-bonding motifs. In its neutral form, N-H···N interactions dominate, forming chains (C(4) graph sets ). Protonation at N3 creates cationic species, favoring stronger N-H···O/S interactions with counterions. Synchrotron X-ray studies (e.g., Acta Crystallographica Section E ) can map these variations.

Q. What computational modeling approaches best predict the compound's interactions with biological targets?

- Molecular dynamics (MD) simulations : Analyze membrane permeability using lipid bilayer models (e.g., CHARMM-GUI).

- Quantum mechanics/molecular mechanics (QM/MM) : Study covalent binding to enzymes (e.g., cytochrome P450 isoforms).

- AI-driven synthesis planning : Tools like Reaxys or PubChem’s retrosynthesis modules prioritize derivatives with improved pharmacokinetic profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.